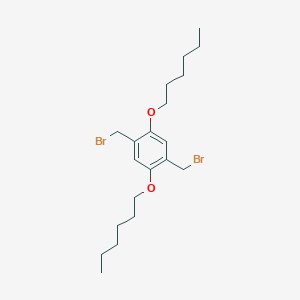
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene, also known as BBHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBHB is a member of the bisaryl bromomethyl ether family, which is a class of compounds known for their antimicrobial and antifungal activities.
Wirkmechanismus
The mechanism of action of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been found to have low toxicity and is generally considered safe for use in various applications. However, it has been found to have some cytotoxicity towards certain cell lines at high concentrations. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to have some anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antimicrobial activity against a wide range of microorganisms. However, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene also has some limitations. It has low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene. One potential area of research is the development of new synthetic methods for 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene that are more efficient and environmentally friendly. Another area of research is the optimization of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's antimicrobial activity, which may involve further elucidation of its mechanism of action. Additionally, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, warrant further investigation. Finally, the use of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene as a disinfectant and preservative in various industries may also be an area of future research.
Synthesemethoden
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene can be synthesized using a three-step process. The first step involves the reaction of 1,4-dihydroxybenzene with hexyl bromide in the presence of a base to form 1,4-bis(hexyloxy)benzene. The second step involves the reaction of 1,4-bis(hexyloxy)benzene with formaldehyde and hydrobromic acid to form 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene. The final step involves the purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been extensively studied for its antimicrobial and antifungal activities. It has been found to exhibit potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been studied for its potential use as a disinfectant and preservative in various industries, such as food and pharmaceuticals.
Eigenschaften
CAS-Nummer |
153282-57-6 |
|---|---|
Produktname |
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene |
Molekularformel |
C20H32Br2O2 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
1,4-bis(bromomethyl)-2,5-dihexoxybenzene |
InChI |
InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
InChI-Schlüssel |
WXZHEUZDKJZODF-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



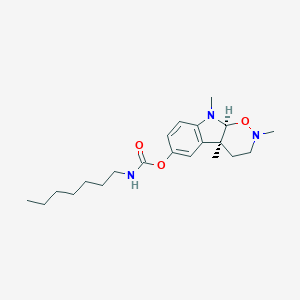
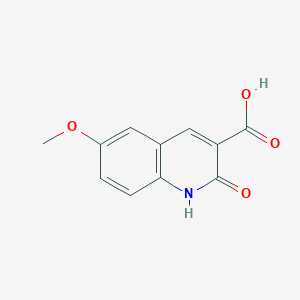
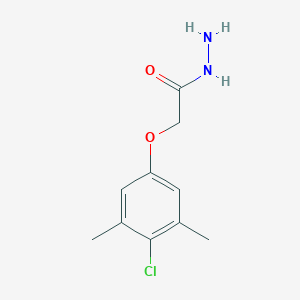
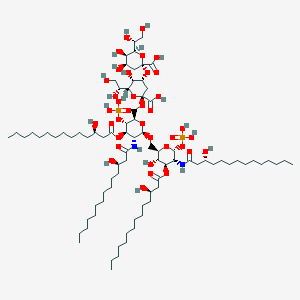
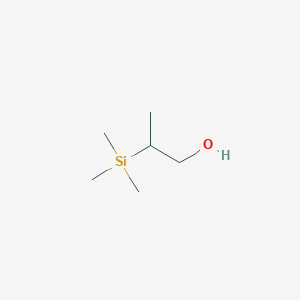
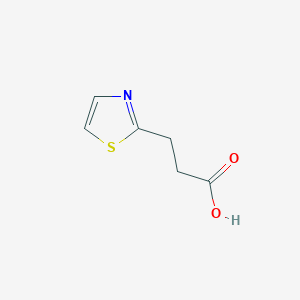
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
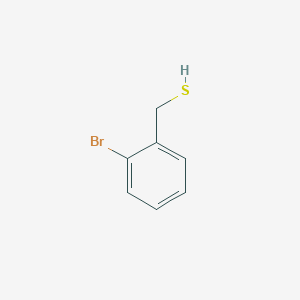
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)



![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)